molecular formula C12H13ClFNO3 B3082975 Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1135226-83-3

Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3082975
CAS No.: 1135226-83-3
M. Wt: 273.69 g/mol
InChI Key: LSYDFBQNXMJJFW-KWQFWETISA-N
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Description

Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a chlorofluorophenoxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chlorofluorophenoxy Group: The chlorofluorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate: Lacks the fluorine atom, which may affect its chemical and biological properties.

    Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate:

    Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate: Substitutes the fluorine atom with a methyl group, altering its chemical behavior.

Uniqueness

Methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3-fluorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYDFBQNXMJJFW-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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